(E)-2-(3,4-dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-2-(3,4-dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12Cl2N2O4 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile is 378.0174123 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Research into compounds structurally similar to 2-(3,4-dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile often focuses on their synthesis and reactivity. For instance, studies on the preparation and reactions of benzoylnitrile oxide showcase the importance of such compounds in synthesizing diverse organic molecules through 1,3-dipolar cycloadditions, offering pathways to generate novel cycloadducts with potential pharmaceutical relevance (Otsuji et al., 1971). Similarly, the exploration of reactions between dimethylphenacylsulfonium bromide and N-nitrosoacetarylamides demonstrates the versatility of acrylonitrile derivatives in creating compounds with unique structural features, further highlighting their synthetic utility (Sami & Osman, 1976).
Material Science Applications
In material science, the incorporation of acrylonitrile derivatives into polymers has been investigated for enhancing their properties. For example, the synthesis of highly polar polymeric sorbents from acrylonitrile and divinylbenzene copolymers demonstrates the potential for creating materials with specific sorptive capabilities, useful in environmental and analytical applications (Trochimczuk et al., 2001).
Properties
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-24-16-7-11(15(21(22)23)8-17(16)25-2)5-12(9-20)10-3-4-13(18)14(19)6-10/h3-8H,1-2H3/b12-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGPZQDNYZCKD-XGICHPGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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